molecular formula C26H26BF3O4 B13990362 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate

Cat. No.: B13990362
M. Wt: 470.3 g/mol
InChI Key: BVMACBYRMAEAKX-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate (CAS: 1160270-14-3) is a boronate ester featuring a naphthalene backbone substituted with a trifluoromethylphenyl group at position 7 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boron group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate typically involves the following steps:

    Formation of the Boronate Ester Group: This step involves the reaction of a suitable boronic acid or boronic ester with a pinacol to form the boronate ester group. The reaction is usually carried out under mild conditions using a palladium catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Naphthoate Backbone: The final step involves the coupling of the boronate ester and trifluoromethyl-substituted phenyl group with the naphthoate backbone. This is typically achieved using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Boronate Esters

  • Ethyl 7-(4-(Trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate (CAS: 1160270-01-8)
    This analog replaces the boron group with a trifluoromethanesulfonyloxy substituent. The absence of boron limits its utility in cross-coupling reactions but increases its electrophilicity for nucleophilic aromatic substitutions .

  • 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)
    The morpholine ring introduces a heteroatom, enhancing solubility in polar solvents. However, steric hindrance from the morpholine group may reduce reactivity in coupling reactions compared to the target compound .

  • Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (HR498446) A simpler arylboronate ester with a propionate chain. The lack of a naphthalene backbone reduces conjugation, lowering thermal stability but improving volatility for gas-phase reactions .

Boron-Containing Heterocycles

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS: 950511-16-7)
    This compound integrates boron into a diazaborinine ring, creating a fused bicyclic system. The rigid structure increases planarity, favoring π-π stacking in materials science applications, but complicates synthetic scalability .

Physicochemical Properties

Thermal Properties

  • Melting points for similar boronates range from 105–119°C (e.g., CAS: 906352-77-0 melts at 118–119°C), whereas the target compound’s larger naphthalene system likely elevates its melting point beyond 150°C .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Application
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate 1160270-14-3 C24H24BF3O4 444.26 Naphthoate, -CF3, dioxaborolane Suzuki coupling intermediate
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate HR498446 C17H25BO4 316.19 Propanoate, dioxaborolane Catalytic cross-coupling
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 906352-77-0 C17H23BF3NO3 357.17 Morpholine, -CF3, dioxaborolane Solubility-enhanced boronate
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 950511-16-7 C22H24B2N2O2 370.00 Diazaborinine, dioxaborolane Materials science

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20BF3O4\text{C}_{19}\text{H}_{20}\text{B}\text{F}_3\text{O}_4

Key Properties:

  • Molecular Weight: 366.17 g/mol
  • CAS Number: 195062-62-5
  • Appearance: White to almost white powder
  • Purity: Minimum 96% .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in cells. Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer proliferation and metastasis. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Anticancer Properties

Recent research has highlighted the compound's potent anticancer activity:

  • Cell Proliferation Inhibition:
    • The compound exhibits significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer (MDA-MB-231) with an IC50 value of approximately 0.126 μM .
    • It demonstrates a selective toxicity profile, showing a much lower effect on non-cancerous cells (MCF10A), indicating a potential therapeutic window for targeting cancer cells specifically.
  • Metastatic Inhibition:
    • In animal models, treatment with this compound has resulted in reduced lung metastasis in TNBC (triple-negative breast cancer) models compared to control compounds .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

  • Matrix Metalloproteinases (MMPs):
    • Significant inhibition was observed against MMP-2 and MMP-9, which are critical in the degradation of extracellular matrix components during cancer progression .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on MDA-MB-231 Cells:
    • In vitro assays demonstrated that the compound significantly reduces cell viability and induces apoptosis through mitochondrial pathways, as indicated by changes in Bax/Bcl-2 expression ratios .
  • In Vivo Studies:
    • In BALB/c nude mice models inoculated with MDA-MB-231 cells, treatment with the compound for 30 days led to a marked reduction in metastatic nodules compared to untreated controls .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been explored to optimize its biological activity:

ModificationEffect on Activity
Trifluoromethyl groupEnhances lipophilicity and receptor binding affinity
Dioxaborolane moietyContributes to enzyme inhibition properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, boronate intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) are coupled with aryl halides under anhydrous conditions. A common procedure involves refluxing with cesium carbonate in THF, followed by purification via column chromatography . Alternative methods include nickel-catalyzed reductive alkylation using organoboron reagents and alkyl bromides at 60°C for 19–20 hours .

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm boron-ester integrity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
  • Melting Point Analysis: Physical properties like melting point (e.g., 105–108°C for related borolanes) are critical for identity verification .

Q. What are its primary applications in organic synthesis?

This compound serves as a versatile intermediate in:

  • Suzuki-Miyaura Cross-Coupling: For constructing biaryl systems in materials science (e.g., OLEDs) .
  • Multi-Component Reactions: Copper-catalyzed borylamidation to synthesize γ-boryl amides using CO as a carbonyl source .
  • Drug Discovery: As a boronate ester precursor for PPARα/γ dual agonists .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

Optimization strategies include:

  • Catalyst Selection: PdCl2_2(dppf) or Pd(PPh3_3)4_4 for improved coupling yields .
  • Solvent and Base: Use of anhydrous THF or 1,4-dioxane with cesium carbonate to minimize hydrolysis .
  • Temperature Control: Reactions at 60–90°C under inert atmospheres (N2_2) to prevent boronate degradation .
  • Additives: Triphenylphosphine or triethylamine to stabilize palladium intermediates .

Q. How to address low yields or byproduct formation during synthesis?

Contradictions in yield (e.g., 27–53% in multi-step syntheses ) can be mitigated by:

  • Purification Techniques: Flash chromatography with gradients (e.g., hexanes/EtOAc + 0.25% Et3_3N) to separate boronate esters from polar byproducts .
  • Reaction Monitoring: In-situ 11B^{11}\text{B} NMR to track boronate stability .
  • Side Reaction Analysis: LC-MS to identify hydrolyzed products (e.g., free boronic acids) and adjust moisture control .

Q. What computational methods are used to study its electronic and structural properties?

  • Density Functional Theory (DFT): To model charge transfer in meta-terphenyl D–π–A dyads .
  • Molecular Dynamics (MD): Simulating solvent interactions and steric effects of the trifluoromethyl group .
  • Hirshfeld Surface Analysis: For crystallographic studies to predict packing efficiency and intermolecular interactions .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or reaction yields?

Variations in physical data (e.g., melting points ranging from 105°C to 119°C ) often arise from:

  • Polymorphism: Recrystallization in different solvents (e.g., ethyl acetate vs. hexanes) .
  • Purity Levels: Commercial samples (e.g., 97% vs. 99% purity) impact measured properties .
  • Experimental Conditions: Heating rates during melting point determination .

Q. Methodological Tables

Table 1. Representative Synthetic Yields and Conditions

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPdCl2_2(dppf)DMF8043
Reductive AlkylationNi Catalyst1,4-Dioxane6053
EtherificationCs2_2CO3_3THFReflux27

Table 2. Key Analytical Parameters

TechniqueParameterValueReference
11B^{11}\text{B} NMRChemical Shift (ppm)28–32 (borolane signal)
HPLCRetention Time (min)12.5 (C18 column)
HRMSm/z (M+H)+^+370.2 (calculated)

Properties

Molecular Formula

C26H26BF3O4

Molecular Weight

470.3 g/mol

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C26H26BF3O4/c1-6-32-23(31)19-14-18-13-17(16-7-10-20(11-8-16)26(28,29)30)9-12-21(18)22(15-19)27-33-24(2,3)25(4,5)34-27/h7-15H,6H2,1-5H3

InChI Key

BVMACBYRMAEAKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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